molecular formula C17H30N2O3 B12770469 alpha,alpha-Dimethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane-3-propanol propionate CAS No. 67571-99-7

alpha,alpha-Dimethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane-3-propanol propionate

Cat. No.: B12770469
CAS No.: 67571-99-7
M. Wt: 310.4 g/mol
InChI Key: GPVHHBJNESWWFS-UHFFFAOYSA-N
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Description

Alpha,alpha-Dimethyl-8-propionyl-3,8-diazabicyclo(321)octane-3-propanol propionate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha-Dimethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane-3-propanol propionate typically involves multiple steps. One common method is the double Michael addition of carbon nucleophiles to cyclic dienones. This reaction proceeds with yields ranging from 42% to 96%, depending on the specific conditions and reagents used . The stereochemistry of the bridged secondary, tertiary, or quaternary center can be controlled during this process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would likely apply.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-Dimethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane-3-propanol propionate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Alpha,alpha-Dimethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane-3-propanol propionate has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha,alpha-Dimethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane-3-propanol propionate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and ion channels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha,alpha-Dimethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane-3-propanol propionate is unique due to its specific substitution pattern and the presence of both diaza and propionyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

67571-99-7

Molecular Formula

C17H30N2O3

Molecular Weight

310.4 g/mol

IUPAC Name

[2-methyl-4-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)butan-2-yl] propanoate

InChI

InChI=1S/C17H30N2O3/c1-5-15(20)19-13-7-8-14(19)12-18(11-13)10-9-17(3,4)22-16(21)6-2/h13-14H,5-12H2,1-4H3

InChI Key

GPVHHBJNESWWFS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CCC(C)(C)OC(=O)CC

Origin of Product

United States

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